N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide
Description
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide is a key intermediate in the synthesis of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and anxiety disorders . The compound features a 3,4-dichlorophenyl group attached to a dihydronaphthalene scaffold, with a sulfinamide moiety at the 1-position. Its synthesis typically involves amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one with monomethylamine in methanol, followed by sulfinylation to introduce the 2-methylpropane-2-sulfinamide group . The compound exists as a mixture of diastereomers due to the stereogenic sulfur atom in the sulfinamide group, which is critical for downstream enantioselective synthesis of sertraline .
Properties
Molecular Formula |
C20H21Cl2NOS |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C20H21Cl2NOS/c1-20(2,3)25(24)23-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(21)18(22)12-13/h4-8,10,12,14H,9,11H2,1-3H3 |
InChI Key |
QCZNDNJKGBTUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine in ethanol. This reaction does not require classical dehydrating agents like titanium tetrachloride (TiCl4) or molecular sieves, which are known to produce hazardous byproducts . The low solubility of the resulting imine in ethanol helps drive the reaction to completion.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce waste. The condensation reaction is followed by a highly selective catalytic reduction using palladium on calcium carbonate (Pd/CaCO3) in ethanol. This method eliminates the need for hazardous materials and reduces the number of intermediate isolations, improving overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Catalytic reduction using Pd/CaCO3 is a common reaction, leading to the formation of reduced products.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on calcium carbonate (Pd/CaCO3) in ethanol is used for selective reduction.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide involves its role as an intermediate in the synthesis of sertraline hydrochloride. Sertraline hydrochloride functions as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells. This action helps alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dihydronaphthalene core distinguishes it from piperazine- or cinnamanilide-based analogs.
- Sulfinamide and sulfonamide groups are both electron-withdrawing, but sulfinamides offer stereochemical control in synthesis .
- Urea-linked compounds (e.g., 20, 21) exhibit higher melting points, likely due to hydrogen-bonding interactions .
Key Observations :
- The 3,4-dichlorophenyl group enhances antimicrobial activity in cinnamanilides, likely due to increased lipophilicity and membrane penetration .
- Piperazine-containing analogs (e.g., BD 1008) target neurological pathways, contrasting with the target compound’s role as a synthetic intermediate .
Physicochemical and Spectroscopic Comparisons
The 3,4-dichlorophenyl moiety produces distinct NMR signals across derivatives:
Biological Activity
N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide, also known by its CAS number 152642-35-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthalene ring system substituted with a dichlorophenyl group and a sulfinamide moiety. Its molecular formula is , with a molecular weight of approximately 306.187 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃Cl₂NO |
| Molecular Weight | 306.187 g/mol |
| LogP | 5.097 |
| PSA | 32.590 |
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of naphthalene have shown promise as inhibitors of cancer cell proliferation. In vitro studies have demonstrated that certain naphthalene derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
Naphthalene derivatives are also noted for their antimicrobial properties. The presence of the dichlorophenyl group in the structure may enhance the compound's interaction with microbial membranes, leading to increased efficacy against bacteria and fungi. Studies suggest that such compounds can disrupt microbial cell walls or inhibit essential metabolic pathways .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by its activity on dopamine transporters (DAT). Similar structures have been evaluated for their ability to modulate dopamine levels in the brain, which could be beneficial in treating disorders like Parkinson's disease and drug addiction .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the naphthalene core and substituents significantly affect biological activity. For instance:
- Dichlorophenyl Substitution : Enhances binding affinity to neurotransmitter receptors.
- Sulfinamide Group : Contributes to increased solubility and bioavailability.
Case Studies
- Anticancer Efficacy : A study investigated the effects of related naphthalene sulfinamides on breast cancer cells, showing a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation .
- Neuropharmacological Assessment : Another research focused on the impact of naphthalene-based compounds on DAT inhibition, revealing that certain derivatives could effectively reduce cocaine-seeking behavior in animal models, suggesting potential therapeutic applications for substance use disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
